N-[(3-bromophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide
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Overview
Description
N-[(3-bromophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide: is a complex organic compound characterized by its bromophenyl and pyridine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3-bromophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group. Subsequent reactions may include the formation of the cyano group and the attachment of the pyridine ring.
Industrial Production Methods: In an industrial setting, the compound is likely produced through a series of controlled chemical reactions, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the bromophenyl group to a more oxidized state.
Reduction: Reduction of the cyano group to an amine.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Bromophenyl derivatives with higher oxidation states.
Reduction: Amine derivatives from the cyano group.
Substitution: Diverse functionalized derivatives based on the substituent used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, facilitating the creation of more complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in therapeutic applications or as a chemical reagent.
Comparison with Similar Compounds
N-[(3-chlorophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide
N-[(3-fluorophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide
N-[(3-iodophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide
Uniqueness: N-[(3-bromophenyl)(cyano)methyl]-3-ethylpyridine-4-carboxamide stands out due to its bromophenyl group, which imparts unique chemical properties compared to its chloro-, fluoro-, and iodo- counterparts. This difference can influence its reactivity, stability, and biological activity.
Properties
IUPAC Name |
N-[(3-bromophenyl)-cyanomethyl]-3-ethylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c1-2-11-10-19-7-6-14(11)16(21)20-15(9-18)12-4-3-5-13(17)8-12/h3-8,10,15H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJRGHJYGHYYOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C(=O)NC(C#N)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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